1,4-Diphenylbutane-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenylbutane-2,3-diamine is an organic compound with the molecular formula C16H18N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a butane backbone with phenyl groups attached to the first and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenylbutane-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2,3-diphenylsuccinonitrile to the corresponding bis-acetamide, followed by hydrolysis to yield the diamine . Another method involves the condensation of benzyl cyanide and benzaldehyde in the presence of sodium cyanide, followed by reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The process often includes steps for purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenylbutane-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions can further modify the amine groups or the phenyl rings.
Substitution: The amine groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,4-Diphenylbutane-2,3-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of 1,4-diphenylbutane-2,3-diamine involves its interaction with various molecular targets. The compound can form stable complexes with metals, which can then participate in catalytic reactions. Additionally, its amine groups can interact with biological molecules, influencing pathways such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
2,3-Butanediamine: Another diamine with a similar structure but different substitution pattern.
1,2-Diaminopropane: A smaller diamine with two amine groups attached to a propane backbone.
1,2-Diaminocyclohexane: A cyclic diamine with similar reactivity but different structural properties.
Uniqueness
1,4-Diphenylbutane-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1,4-diphenylbutane-2,3-diamine |
InChI |
InChI=1S/C16H20N2/c17-15(11-13-7-3-1-4-8-13)16(18)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,17-18H2 |
InChI Key |
MAJWDNIRYJWIQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CC2=CC=CC=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.